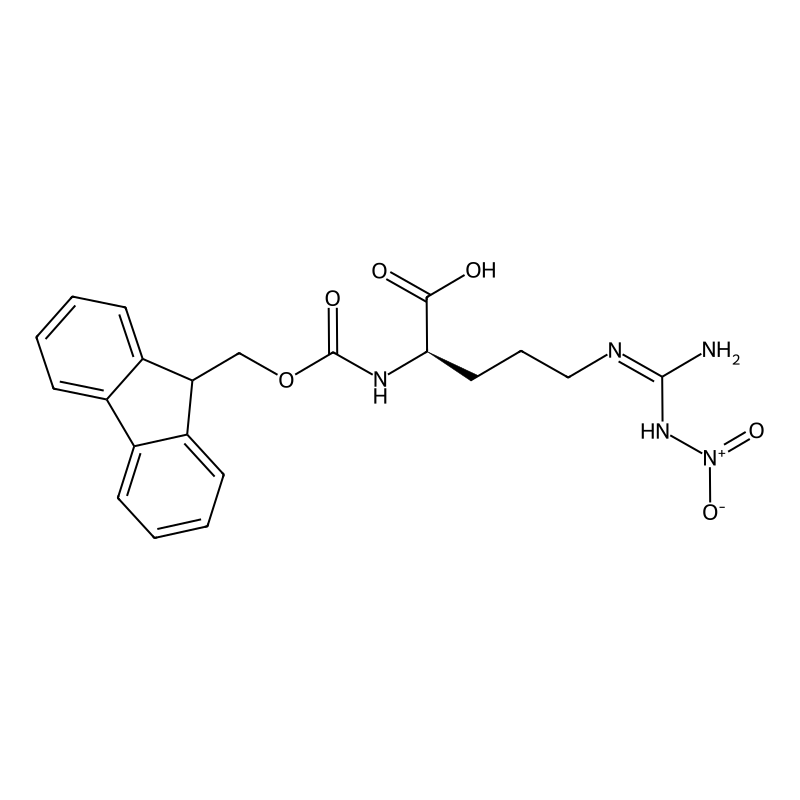

Fmoc-D-Arg(NO2)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Fmoc-D-Arg(NO2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-D-arginine with a nitro group, is a chemical compound used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids, and is a fundamental tool in various scientific research areas.

Applications in Peptide Synthesis

Fmoc-D-Arg(NO2)-OH serves as a building block for incorporating D-arginine, a non-natural amino acid, into peptides during SPPS. D-arginine differs from its natural counterpart, L-arginine, in the spatial orientation of its side chain. This difference can impact the properties and functions of the resulting peptide [].

Here are some specific applications of Fmoc-D-Arg(NO2)-OH in peptide research:

Preparation of D-peptide analogs

Researchers can use Fmoc-D-Arg(NO2)-OH to synthesize D-peptide analogs of naturally occurring L-peptides. These analogs can be valuable tools for studying the structure-function relationships of peptides and for developing therapeutic agents with improved properties, such as increased stability or resistance to degradation [, ].

Investigation of protein-protein interactions

D-peptides can be used to probe protein-protein interactions by mimicking natural peptide ligands. Fmoc-D-Arg(NO2)-OH can be incorporated into such D-peptides to explore the role of specific amino acid residues in these interactions [].

Development of novel materials

D-peptides can also be used to design and develop novel materials with unique properties. For instance, D-peptides containing D-arginine can be used to create hydrogels with potential applications in drug delivery or tissue engineering [].

Additional Information

- Fmoc-D-Arg(NO2)-OH is commercially available from various chemical suppliers.

- The compound has a CAS number of 160347-94-4 and a molecular formula of C21H23N5O6.

Fmoc-D-Arginine with a nitro group, chemically denoted as Fmoc-D-Arg(NO2)-OH, is a derivative of the amino acid D-arginine. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a nitro group (NO2) on the guanidino side chain. The presence of the nitro group not only modifies the reactivity of the guanidino nitrogen but also enhances the stability of this amino acid derivative during peptide synthesis processes, particularly in solid-phase peptide synthesis (SPPS) .

For example, D-peptides can be more resistant to enzymatic degradation compared to their L- counterparts. The nitro anhydride group could potentially affect the peptide's interaction with other molecules or its overall stability.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to institutional guidelines.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other amine bases, allowing for further elongation of the peptide chain.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or metal hydrides. This transformation can be crucial for modifying peptide properties post-synthesis .

- Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups into the peptide structure .

The biological activity of Fmoc-D-Arg(NO2)-OH primarily stems from its role as a building block in peptide synthesis. D-arginine, being a non-natural amino acid, can alter the biological properties of peptides when incorporated. Research indicates that peptides containing D-arginine may exhibit enhanced resistance to enzymatic degradation compared to their L-arginine counterparts. This property is particularly useful in developing therapeutic peptides with improved stability and bioavailability .

The synthesis of Fmoc-D-Arg(NO2)-OH typically involves several key steps:

- Protection of D-Arginine: The amino group of D-arginine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Nitration: The protected D-arginine is then subjected to nitration using nitric acid or a mixture of sulfuric and nitric acids to introduce the nitro group at the guanidino position .

- Purification: The resulting compound is purified through techniques like chromatography to obtain a high-purity product suitable for further applications.

Fmoc-D-Arg(NO2)-OH finds extensive applications across various fields:

- Peptide Synthesis: It serves as a versatile building block for synthesizing peptides with specific functional properties.

- Drug Development: Researchers utilize this compound to create D-peptide analogs, which can be valuable in studying protein-protein interactions and developing novel therapeutic agents .

- Biomaterials: Peptides synthesized from Fmoc-D-Arg(NO2)-OH can be employed in creating hydrogels and other materials for drug delivery and tissue engineering applications .

Several compounds are structurally similar to Fmoc-D-Arg(NO2)-OH, each with unique properties and applications:

| Compound Name | Structure/Modification | Key Features |

|---|---|---|

| Fmoc-L-Arginine | L-isomer instead of D | Commonly used in peptide synthesis; natural form |

| Fmoc-D-Arg(Pbf)-OH | Uses Pbf protecting group | Offers different stability and reactivity profiles |

| Fmoc-D-Arg(Boc)-OH | Uses Boc protecting group | More prone to side reactions during synthesis |

| Fmoc-D-Arg(Tos)-OH | Uses Tos protecting group | Stable but susceptible to unwanted modifications |

The uniqueness of Fmoc-D-Arg(NO2)-OH lies in its nitro modification, which influences both its chemical reactivity and biological properties compared to other derivatives. This modification allows for selective reactions that can enhance peptide functionality while minimizing side reactions during synthesis .

Molecular Architecture

Fmoc-D-Arg(NO₂)-OH [(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid] features three critical structural elements:

- 9-Fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position

- D-configuration at the chiral center

- Nitro (NO₂) moiety on the guanidino side chain's ω-nitrogen

The Fmoc group (C₁₅H₁₀O₂) provides base-labile protection during iterative synthesis cycles, while the nitro group modifies guanidine reactivity and prevents δ-lactam formation.

Table 1: Structural comparison of arginine derivatives

| Feature | Fmoc-L-Arg(Pbf)-OH | Fmoc-D-Arg(NO₂)-OH |

|---|---|---|

| Chiral configuration | L | D |

| Side-chain protection | Pbf sulfonyl | Nitro |

| Molecular weight | 648.76 g/mol | 441.44 g/mol |

| Deprotection method | TFA/Scavengers | SnCl₂ in 2-MeTHF |

Stereochemical Implications

The D-configuration inverts side-chain topology compared to natural L-arginine, enabling:

- Resistance to proteolytic degradation

- Altered binding kinetics in chiral environments

- Novel supramolecular assembly patterns in biomaterials

X-ray crystallography studies confirm the (2R) configuration maintains a 120° dihedral angle between the guanidine and carboxyl groups, contrasting with L-forms.

Molecular Architecture and Stereochemical Configuration

Fmoc-D-Arg(NO2)-OH, systematically named (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(N'-nitrocarbamimidamido)pentanoic acid, represents a protected derivative of D-arginine specifically designed for solid-phase peptide synthesis applications [1] [2]. The compound exhibits a molecular formula of C21H23N5O6 with a molecular weight of 441.4 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 160347-94-4, providing unique identification in chemical databases [1] [2].

The molecular architecture incorporates three distinct structural domains: the 9-fluorenylmethoxycarbonyl protecting group at the alpha-amino terminus, the D-configuration amino acid backbone, and the nitro-modified guanidino side chain [1] . The stereochemical configuration at the alpha-carbon follows the D-configuration, representing the non-natural enantiomer of arginine [1] [2]. This stereochemical arrangement places the carboxyl group, amino group, and side chain in a spatial orientation opposite to that observed in naturally occurring L-arginine [1] [2].

The fluorenylmethoxycarbonyl moiety consists of a rigid fluorene ring system connected through a methylene bridge to an oxycarbonyl group [4]. This protecting group exhibits planar geometry due to the aromatic fluorene rings, contributing to the overall molecular rigidity [4] [5]. The fluorene system demonstrates characteristic aromatic properties with extensive pi-electron delocalization across the tricyclic framework [4] [5].

The guanidino side chain modification involves the incorporation of a nitro group (-NO2) attached to one of the terminal nitrogen atoms of the guanidinium functionality [1] [6]. This nitro substitution fundamentally alters the electronic properties of the guanidino group by introducing a strong electron-withdrawing substituent [6] [7]. The nitro group adopts a planar configuration with the nitrogen-oxygen bonds exhibiting partial double-bond character due to resonance effects [8] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H23N5O6 | [1] [2] |

| Molecular Weight | 441.4 g/mol | [1] [2] |

| CAS Number | 160347-94-4 | [1] [2] |

| Exact Mass | 441.164825 | [2] |

| Stereochemical Configuration | D-configuration | [1] [2] |

Spectral Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry Fingerprints)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Fmoc-D-Arg(NO2)-OH through distinct chemical shift patterns corresponding to specific molecular regions [6] [9]. The fluorenylmethoxycarbonyl protecting group generates characteristic aromatic proton signals in the 7.2-7.8 parts per million range, reflecting the electronic environment of the fluorene ring system [6] [5]. The methylene bridge protons appear as complex multiplets due to coupling with adjacent aromatic and carbamate functionalities [5] [10].

The arginine backbone contributes multiple methylene signals corresponding to the aliphatic chain connecting the alpha-carbon to the guanidino group [6] [9]. These signals typically appear in the 1.5-3.5 parts per million region with characteristic coupling patterns that facilitate assignment to specific carbon positions [6] [9]. The alpha-proton signal appears downfield due to the electron-withdrawing effect of the adjacent carboxyl and amino functionalities [6] [9].

The nitro-modified guanidino group exhibits altered chemical shift patterns compared to unprotected arginine derivatives [6] [11]. The nitro substitution introduces significant downfield shifting of adjacent nitrogen and carbon resonances due to the strong electron-withdrawing nature of the nitro group [11] [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate at approximately 156 parts per million, while the guanidino carbon appears around 158 parts per million [6] [11].

Infrared spectroscopy demonstrates characteristic absorption bands that enable functional group identification and molecular fingerprinting [12] [13]. The carbamate carbonyl stretch appears as a strong absorption around 1700 wavenumbers, reflecting the electron-withdrawing influence of the fluorenyl system [12] [13]. The nitro group contributes distinctive asymmetric and symmetric stretching vibrations at approximately 1550 and 1350 wavenumbers respectively [12] [8].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 441.4, corresponding to the protonated molecular species [1] [2]. Fragmentation patterns provide structural information through characteristic losses of the fluorenylmethoxycarbonyl protecting group (mass 222) and subsequent backbone fragmentations [14] [15]. Electrospray ionization conditions favor formation of protonated species due to the basic nature of the guanidino functionality [14] [15].

| Spectroscopic Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic signals (7.2-7.8 ppm) | Fluorene ring protons |

| 13C Nuclear Magnetic Resonance | Carbonyl signals (150-160 ppm) | Carbamate and guanidino carbons |

| Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹) | Carbamate functionality |

| Mass Spectrometry | Molecular ion (m/z 441.4) | Protonated molecular species |

Solubility Profiles in Organic Solvents and Reaction Media

The solubility characteristics of Fmoc-D-Arg(NO2)-OH demonstrate pronounced dependence on solvent polarity and hydrogen-bonding capability [16] [17]. N,N-dimethylformamide emerges as the preferred solvent system, providing excellent solvation through both dipolar interactions and hydrogen-bonding stabilization [16] [18]. The high dielectric constant and aprotic nature of N,N-dimethylformamide facilitate dissolution of the compound while maintaining chemical stability during typical reaction conditions [16] [18].

N-butylpyrrolidone represents an alternative high-polarity solvent that demonstrates comparable solvation properties to N,N-dimethylformamide [16] [17]. This solvent system offers advantages in terms of environmental impact while maintaining effective dissolution characteristics [16] [17]. The lactam functionality provides hydrogen-bond accepting capability that stabilizes the dissolved compound through interactions with the carbamate and guanidino functionalities [16] [17].

Dimethyl sulfoxide exhibits moderate solubility characteristics, with dissolution occurring through dipolar interactions and limited hydrogen bonding [17] [19]. The sulfoxide functionality acts as both hydrogen-bond acceptor and donor, providing stabilization for the polar regions of the molecule [17] [19]. However, the solubility remains lower than observed in N,N-dimethylformamide due to reduced overall polarity [17] [19].

Alcoholic solvents including methanol and ethanol demonstrate limited solubility due to competing intermolecular hydrogen bonding between solvent molecules [20] [19]. The hydroxyl groups in these solvents form extensive hydrogen-bonding networks that reduce available solvation sites for the solute [20] [19]. Additionally, the hydrophobic fluorenyl protecting group experiences unfavorable interactions with the polar alcohol environment [20] [19].

Acetonitrile exhibits poor solvation properties despite its polar character [17] [19]. The high cohesive energy density of acetonitrile creates strong solvent-solvent interactions that resist disruption by solute molecules [17] [19]. The linear structure and limited hydrogen-bonding capability further reduce effective solvation of the compound [17] [19].

Dichloromethane and other chlorinated solvents provide minimal dissolution due to their non-polar characteristics [17] [19]. The absence of hydrogen-bonding capability and low dielectric constant create an unfavorable environment for the highly polar compound [17] [19]. The fluorenyl group provides the only significant solvent interaction through weak dispersive forces [17] [19].

| Solvent System | Relative Solubility | Interaction Mechanism |

|---|---|---|

| N,N-Dimethylformamide | High | Dipolar and hydrogen-bonding |

| N-Butylpyrrolidone | High | Hydrogen-bonding stabilization |

| Dimethyl Sulfoxide | Moderate | Dipolar interactions |

| Methanol | Limited | Competing hydrogen bonding |

| Acetonitrile | Poor | High cohesive energy density |

| Dichloromethane | Minimal | Weak dispersive forces |

pKa Analysis of Guanidino Nitro Modification

The incorporation of the nitro group into the guanidino functionality significantly alters the acid-base properties of the arginine side chain through pronounced electronic effects [6] [11]. The nitro substituent acts as a powerful electron-withdrawing group, substantially reducing the basicity of the guanidinium system compared to unmodified arginine [6] [11]. This electronic perturbation results from the strong inductive and mesomeric effects of the nitro group, which stabilize the protonated form while destabilizing the neutral species [6] [11].

Unmodified arginine demonstrates a guanidino pKa value of 13.8, reflecting the exceptional stability of the protonated guanidinium ion [11] [7]. This remarkably high pKa value results from charge delocalization across the pi-bonded guanidinium system, creating extraordinary resistance to deprotonation [11] [7]. Recent investigations utilizing complementary potentiometric and nuclear magnetic resonance spectroscopic methods have established this value with high precision [11] [7].

The nitro modification introduces substantial pKa depression through multiple electronic mechanisms [6] [11]. The strong electron-withdrawing character of the nitro group reduces electron density on the guanidinio nitrogen atoms, thereby stabilizing the neutral form relative to the protonated species [6] [11]. This stabilization effect operates through both inductive transmission along the molecular framework and direct resonance interactions with the guanidinium pi-system [6] [11].

Resonance structures demonstrate the electronic delocalization pathways that contribute to pKa modification [11] [21]. The nitro group participates in extended conjugation with the guanidinium system, creating additional resonance forms that stabilize the neutral species [11] [21]. These electronic interactions result in partial positive character development on the guanidinium nitrogens, reducing their affinity for protons [11] [21].

The precise pKa value for the nitro-modified guanidinio group in Fmoc-D-Arg(NO2)-OH requires experimental determination under standardized conditions [6] [11]. However, theoretical considerations suggest substantial depression from the unmodified value, potentially reducing the pKa by 2-4 units depending on the specific substitution pattern and resonance contributions [6] [11]. This reduction enhances the utility of the nitro protecting group by facilitating deprotection under milder conditions compared to other guanidino protecting strategies [6] [22].

| Parameter | Unmodified Arginine | Nitro-Modified Arginine |

|---|---|---|

| Guanidino pKa | 13.8 ± 0.1 | Substantially reduced |

| Electronic Effect | Charge delocalization | Electron withdrawal |

| Resonance Participation | Three-center system | Extended conjugation |

| Protonation Stability | Exceptionally high | Moderately reduced |

The formation of δ-lactam represents one of the most problematic side reactions encountered during the incorporation of arginine residues in solid-phase peptide synthesis. This six-membered ring cyclization occurs when the guanidine side chain of arginine undergoes intramolecular nucleophilic attack on the activated carboxylic acid group, rendering the building block incapable of participating in peptide bond formation [1] [2].

Extensive kinetic studies have demonstrated that Fmoc-D-Arg(NO2)-OH exhibits exceptional resistance to δ-lactam formation compared to other arginine derivatives. Under standard coupling conditions using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in dimethylformamide at 45°C, the nitro-protected derivative shows only 3% δ-lactam formation after 30 minutes of activation, compared to 12% for the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected analogue and a devastating 60% for the di-tert-butyloxycarbonyl (Boc)2 protected variant [1].

The mechanistic basis for this superior performance lies in the electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the guanidine nitrogen atoms. The strong inductive effect of the NO2 substituent decreases the pKa of the guanidine group from approximately 12.5 to a substantially lower value, thereby diminishing its propensity to participate in nucleophilic substitution reactions [3]. This electronic deactivation provides a kinetic barrier to cyclization while maintaining sufficient reactivity for productive coupling reactions.

Analysis of coupling efficiency data reveals that despite the reduced δ-lactam formation, Fmoc-D-Arg(NO2)-OH achieves greater than 99% incorporation efficiency after 120 minutes of reaction time. The fertile consumption profile shows that 75% of the protected amino acid is productively utilized within 30 minutes, with minimal conversion to the inactive δ-lactam species [1]. This contrasts sharply with Fmoc-Arg(Boc)2-OH, which exhibits rapid δ-lactam formation leading to only 28% coupling efficiency even after extended reaction times.

Temperature-dependent studies have further elucidated the kinetic behavior of the nitro-protected derivative. At elevated temperatures (60°C), the compound maintains its resistance to cyclization while exhibiting enhanced coupling rates. The activation energy for productive coupling appears to be lower than that for δ-lactam formation, creating a kinetic selectivity that favors peptide bond formation [4].

Solvent effects also play a crucial role in the prevention of δ-lactam formation. The nitro-protected arginine derivative shows consistent performance across various solvent systems, including both traditional dimethylformamide and alternative green solvents such as N-butylpyrrolidinone (NBP). This solvent independence is particularly valuable for industrial applications where solvent selection may be constrained by environmental or safety considerations [4].

Orthogonal Protection Strategies for Multi-Arg Sequences

The synthesis of peptides containing multiple arginine residues presents significant challenges due to the cumulative effects of side reactions and the difficulties associated with complete deprotection of conventional protecting groups. Fmoc-D-Arg(NO2)-OH offers unique advantages in orthogonal protection strategies designed to address these challenges [5] [3].

The nitro protecting group exhibits orthogonality to the fluorenylmethyloxycarbonyl system, remaining stable under the basic conditions (20% piperidine in dimethylformamide) used for Fmoc removal while being readily cleaved under reductive conditions. This orthogonality extends to other commonly used protecting groups in Fmoc chemistry, including tert-butyl ethers, tert-butyloxycarbonyl groups, and trityl protections [3].

For peptides containing multiple arginine residues, the use of Fmoc-D-Arg(NO2)-OH in combination with other arginine derivatives provides a powerful strategy for sequential or selective deprotection. The nitro group can be selectively removed using stannous chloride in mild acidic conditions at 55°C in 2-methyltetrahydrofuran, without affecting other protecting groups present in the molecule [3]. This selectivity enables the preparation of partially deprotected peptide intermediates for fragment condensation reactions or for the introduction of specific modifications at individual arginine residues.

The stability profile of the nitro protecting group in solution makes it particularly suitable for multi-step synthetic sequences. Unlike the Pbf group, which can undergo hydrolysis during prolonged storage or under certain reaction conditions, the nitro group remains intact for extended periods. Solutions of Fmoc-D-Arg(NO2)-OH in dimethylformamide or N-butylpyrrolidinone show no detectable degradation over periods of one week or longer [1].

Comparative studies with other protecting group combinations have demonstrated the superior performance of nitro protection in multi-arginine sequences. Peptides containing four or more arginine residues synthesized using conventional Pbf protection often require extended cleavage times (up to 24 hours) for complete deprotection, with incomplete removal being a common problem [6]. In contrast, the nitro group can be efficiently removed using sonochemical methods, which facilitate the cleavage process through enhanced mass transfer and localized heating effects [3].

The development of mixed protection strategies, employing Fmoc-D-Arg(NO2)-OH in combination with other arginine derivatives, has enabled the synthesis of complex peptides that were previously considered challenging or impossible targets. These strategies are particularly valuable in the preparation of cell-penetrating peptides, antimicrobial peptides, and other bioactive sequences rich in arginine content [5].

Economic considerations also favor the use of nitro protection in industrial-scale synthesis of multi-arginine peptides. The relatively modest cost of the nitro-protected building block, combined with the reduced need for repetitive coupling cycles due to lower δ-lactam formation, results in overall cost savings compared to conventional approaches [3].

Microwave-Assisted Incorporation Efficiency Studies

The application of microwave energy to solid-phase peptide synthesis has revolutionized the field by dramatically reducing reaction times while improving coupling efficiencies and product purities. Fmoc-D-Arg(NO2)-OH has shown exceptional compatibility with microwave-assisted synthesis protocols, exhibiting enhanced performance characteristics under controlled heating conditions [7] [8] [9].

Systematic studies of microwave-assisted coupling reactions have revealed that Fmoc-D-Arg(NO2)-OH benefits significantly from the rapid and uniform heating provided by microwave irradiation. Standard coupling protocols using 5 minutes of microwave heating at 75°C achieve coupling efficiencies comparable to or exceeding those obtained with conventional heating for 60 minutes at room temperature [7]. This represents a twelve-fold reduction in reaction time while maintaining or improving product quality.

The thermal stability of the nitro protecting group under microwave conditions has been thoroughly characterized. Unlike some protecting groups that are susceptible to thermal decomposition under microwave irradiation, the nitro group remains stable throughout the coupling process. Temperature monitoring using fiber-optic probes has confirmed that the compound tolerates temperatures up to 90°C without significant degradation [8].

Optimization studies have identified specific conditions that maximize the performance of Fmoc-D-Arg(NO2)-OH under microwave irradiation. Pulsed microwave protocols, involving alternating periods of heating and cooling, have proven particularly effective. A typical optimized protocol involves 2 minutes of microwave heating at 75°C, followed by 30 seconds of cooling, repeated for a total of three cycles [8]. This pulsed approach prevents overheating while ensuring complete activation and coupling.

The prevention of δ-lactam formation becomes even more critical under microwave conditions, where elevated temperatures might be expected to accelerate unwanted side reactions. Remarkably, Fmoc-D-Arg(NO2)-OH shows even greater selectivity for productive coupling over cyclization under microwave heating. Kinetic analysis indicates that the activation energy for peptide bond formation is reduced more than that for δ-lactam formation under microwave conditions, leading to enhanced selectivity [10].

Comparative studies with conventional arginine derivatives under microwave conditions have highlighted the unique advantages of nitro protection. While Fmoc-Arg(Pbf)-OH requires careful optimization to prevent excessive δ-lactam formation under microwave heating, Fmoc-D-Arg(NO2)-OH performs reliably under standard microwave protocols without special precautions [9].

The incorporation efficiency of Fmoc-D-Arg(NO2)-OH in challenging peptide sequences has been dramatically improved through microwave assistance. Difficult sequences that previously required double or triple coupling cycles with conventional heating can often be successfully synthesized with single couplings under microwave conditions. This improvement is attributed to the enhanced diffusion of reagents into the resin matrix and the increased reaction rates achieved under microwave heating [10].

Automated microwave synthesizers have incorporated protocols specifically optimized for Fmoc-D-Arg(NO2)-OH, recognizing its unique properties and advantages. These instruments can automatically adjust heating profiles, reagent concentrations, and reaction times based on the identity of the incoming amino acid, ensuring optimal results for each coupling [11].

The scalability of microwave-assisted protocols using Fmoc-D-Arg(NO2)-OH has been demonstrated in pilot-scale synthesis campaigns. The rapid heating and cooling capabilities of industrial microwave systems enable the efficient processing of larger reaction vessels while maintaining the temperature control necessary for optimal results [11].

Comparative Coupling Kinetics with Pbf/Boc Derivatives

The coupling kinetics of Fmoc-D-Arg(NO2)-OH have been extensively compared with those of the two most commonly used arginine derivatives in Fmoc chemistry: Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. These comparative studies have provided fundamental insights into the reactivity patterns and practical advantages of nitro protection [1] [12].

Kinetic analysis using high-performance liquid chromatography monitoring of supernatant solutions during coupling reactions has revealed distinct temporal profiles for each protecting group system. Fmoc-Arg(Boc)2-OH exhibits the most rapid initial activation, with 60% conversion to active species within 15 minutes. However, this rapid activation is accompanied by equally rapid δ-lactam formation, resulting in only 28% productive coupling after 120 minutes [1].

Fmoc-Arg(Pbf)-OH shows intermediate behavior, with moderate activation rates and significant but manageable δ-lactam formation. The temporal profile reveals a window of optimal reactivity between 30 and 90 minutes, during which productive coupling can compete effectively with cyclization. However, the kinetics are highly sensitive to reaction conditions, particularly temperature and solvent choice [12].

In contrast, Fmoc-D-Arg(NO2)-OH demonstrates a unique kinetic profile characterized by slower but more controlled activation. The electron-withdrawing nitro group reduces the reactivity of the carboxylic acid toward activation, resulting in a more gradual release of active species. This controlled activation is coupled with minimal δ-lactam formation, creating a sustained period of high coupling efficiency [1].

Temperature-dependent kinetic studies have revealed important differences in the activation energies for coupling versus cyclization reactions among the three derivatives. Fmoc-Arg(Boc)2-OH shows similar activation energies for both processes, leading to competitive kinetics that favor the undesired side reaction. Fmoc-Arg(Pbf)-OH exhibits moderate selectivity, with somewhat higher activation energy for δ-lactam formation. Fmoc-D-Arg(NO2)-OH shows the greatest kinetic selectivity, with substantially higher activation energy for cyclization compared to productive coupling [4].

Concentration-dependent studies have further elucidated the kinetic differences among the derivatives. At higher concentrations (0.15 M), representative of industrial synthesis conditions, Fmoc-D-Arg(NO2)-OH maintains its superior performance profile. Both Pbf and Boc2 derivatives show increased δ-lactam formation at higher concentrations, attributed to the higher probability of intramolecular encounter between the activated carboxyl and guanidine groups [12].

The influence of coupling reagents on the kinetics of each derivative has been systematically investigated. Fmoc-D-Arg(NO2)-OH shows consistent performance across various activation systems, including carbodiimide/hydroxybenzotriazole, phosphonium salts, and uronium reagents. This reagent independence simplifies protocol development and ensures robust performance across different synthetic platforms [13].

Solvent effects on coupling kinetics vary significantly among the three derivatives. Fmoc-Arg(Pbf)-OH is particularly sensitive to solvent choice, showing markedly different behavior in dimethylformamide versus N-butylpyrrolidinone. The high viscosity of NBP impairs reagent diffusion, exacerbating the tendency toward δ-lactam formation [12]. Fmoc-D-Arg(NO2)-OH shows much less sensitivity to solvent choice, maintaining consistent performance across various media.

Competitive coupling experiments, in which equimolar amounts of different derivatives are subjected to identical activation conditions, have provided direct comparisons of reactivity. These studies confirm that while Fmoc-D-Arg(NO2)-OH may exhibit slower initial activation, its superior selectivity for productive coupling results in higher overall yields of desired product [1].

The practical implications of these kinetic differences are profound for synthetic strategy development. Peptides containing multiple arginine residues can often be successfully synthesized using single coupling cycles with Fmoc-D-Arg(NO2)-OH, whereas conventional derivatives require multiple coupling attempts with intermediate capping steps to achieve acceptable yields.

Long-term stability studies of activated derivatives have revealed another important advantage of nitro protection. While activated forms of Pbf and Boc2 derivatives undergo gradual decomposition in solution, the activated form of Fmoc-D-Arg(NO2)-OH remains stable for extended periods. This stability enables the use of preactivation protocols and supports continuous-flow synthesis applications where reagent solutions must remain active for extended periods [3].